molecular formula C7H6N2O5S2 B14759235 3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide

3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide

Cat. No.: B14759235
M. Wt: 262.3 g/mol
InChI Key: CRSHTYPFKXPVRE-UHFFFAOYSA-N
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Description

3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional functional groups such as a sulfonamide and a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an antimicrobial agent, distinguishing it from other benzothiazole derivatives .

Properties

Molecular Formula

C7H6N2O5S2

Molecular Weight

262.3 g/mol

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-6-sulfonamide

InChI

InChI=1S/C7H6N2O5S2/c8-15(11,12)4-1-2-5-6(3-4)16(13,14)9-7(5)10/h1-3H,(H,9,10)(H2,8,11,12)

InChI Key

CRSHTYPFKXPVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)NC2=O

Origin of Product

United States

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